Ethyl nitrite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl nitrite | |
|---|---|---|
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InChI |
InChI=1S/C2H5NO2/c1-2-5-3-4/h2H2,1H3 | |
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InChI Key |
QQZWEECEMNQSTG-UHFFFAOYSA-N | |
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Canonical SMILES |
CCON=O | |
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Molecular Formula |
C2H5ONO, C2H5NO2 | |
| Record name | ETHYL NITRITE, SOLUTION | |
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DSSTOX Substance ID |
DTXSID9046574 | |
| Record name | Ethyl nitrite | |
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Molecular Weight |
75.07 g/mol | |
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Physical Description |
Ethyl nitrite, solution appears as a clear colorless to yellow liquid with a pleasant odor. Flammable over a wide range of vapor-air concentrations. Flash point -31 °F. Less dense than water and insoluble in water. Vapors are heavier than air and narcotic in high concentrations. Produces toxic oxides of nitrogen during combustion., Colorless to yellowish liquid with a rum-like odor; [HSDB], Liquid | |
| Record name | ETHYL NITRITE, SOLUTION | |
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Boiling Point |
63 °F at 760 mmHg (USCG, 1999), 17 °C | |
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| Record name | ETHYL NITRITE | |
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Flash Point |
-31 °F (USCG, 1999), -31 °F (-35 °C) (CLOSED CUP) | |
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Solubility |
Slightly soluble in water; decomposes in water; miscible with alcohol, ether | |
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Density |
0.9 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.90 @ 15 °C/15 °C | |
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Vapor Density |
2.6 | |
| Record name | ETHYL NITRITE | |
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Vapor Pressure |
620.0 [mmHg] | |
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Color/Form |
Colorless or yellowish, clear liquid | |
CAS No. |
109-95-5 | |
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Melting Point |
-58 °F (USCG, 1999), FP: -58 °F= -50 °C= 233 deg K | |
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Synthesis Pathways and Formation Mechanisms of Ethyl Nitrite
Controlled Laboratory Synthetic Methodologies
The synthesis of ethyl nitrite (B80452) in a laboratory setting can be achieved through several established methods, often involving the reaction of an ethanol (B145695) source with a nitrosating agent.
A notable laboratory method for synthesizing ethyl nitrite involves a gas-phase reaction mediated by free radicals. In this process, hydrogen peroxide (H₂O₂) vapor and nitrogen dioxide (NO₂) are mixed within an ethane carrier gas. The reaction is conducted in a flow system where the surface is coated with boric acid. This setup facilitates the formation of this compound, as well as nitroethane. The underlying mechanism for this synthesis is proposed to involve hydroxyl (OH·) and ethyl (C₂H₅·) radical intermediates, which react to form the final products.
In Vivo Biogenesis and Environmental Formation Mechanisms
This compound can also be formed within biological systems and under specific environmental conditions through reactions involving common precursors.
The acidic environment of the stomach can serve as a chemical reactor for the formation of this compound from dietary sources. When alcoholic beverages are consumed, the ethanol content can react with nitrite present in the gastric lumen. Saliva is a significant source of nitrite, derived from the bacterial reduction of dietary nitrate. Research has demonstrated that under the acidic conditions of the stomach, micromolar concentrations of this compound are formed from the reaction of ethanol with these physiological amounts of nitrite. This reaction reveals a chemical pathway where dietary nitrate and nitrite can interact with consumed ethanol, leading to the endogenous production of a bioactive molecule.
Another significant pathway for the in vivo formation of this compound involves peroxynitrite (ONOO⁻). Studies have shown that this compound is a metabolite of ethanol, and its formation is likely mediated by the reaction of ethanol with peroxynitrite. Peroxynitrite is generated in vivo from the reaction of nitric oxide (NO) with superoxide radicals. When ethanol is present, it can react with peroxynitrite to form this compound. This has been confirmed in vitro and in vivo, with this compound being detected in the blood, brain, and liver of mice following ethanol administration.
The formation of this compound from ethanol and peroxynitrite is dependent on factors such as pH and the concentrations of the reactants. The conversion of ethanol to this compound has been observed across a pH range of 5 to 8.
Table 1: Factors Influencing Peroxynitrite-Mediated this compound Formation
| Factor | Observation |
|---|---|
| Peroxynitrite Concentration | This compound generation increases with higher concentrations of peroxynitrite (tested from 1 mM to 4.7 mM). |
| pH | The reaction occurs over a range of pH values, with observed formation between pH 5 and 8. |
| Ethanol Concentration | The yield of this compound is dependent on the concentration of available ethanol. |
The simultaneous consumption of ethanol and exposure to tobacco smoke can lead to the in vivo synthesis of this compound. Tobacco smoke is a source of nitrogen oxides, which are produced at the high temperatures of burning tobacco (~800 °C). It has been postulated that these nitrogen oxides can react rapidly with ethanol vapor present in the body's airways (such as the mouth, trachea, or lungs) during concurrent drinking and smoking.
This hypothesis was confirmed by studies that detected this compound in the breath of subjects who were both smoking and drinking. scispace.com The compound was not detected in the breath when subjects were only drinking or only smoking. scispace.com Gas chromatography-mass spectrometry was used to identify this compound, and it was quantified at the parts-per-billion (ppb) level. scispace.com This demonstrates that the body can act as a reaction vessel for the gas-phase synthesis of this compound from precursors supplied by tobacco smoke and alcoholic beverages. scispace.com
Computational Chemistry and Theoretical Modeling of Ethyl Nitrite
Ab Initio and Density Functional Theory (DFT) Investigations
Ab initio and DFT methods are foundational quantum mechanical calculations used to predict the electronic structure and properties of molecules from first principles, without reliance on empirical data. These methods have been employed to study ethyl nitrite (B80452), providing detailed information about its fundamental characteristics.
Computational quantum theory is utilized to determine the thermochemical properties of ethyl nitrite nih.gov. Methods such as the G3, CBS-QB3, and CBS-APNO multilevel composite methods are employed to calculate these properties at a standard temperature of 298.15 K nih.gov. Through these calculations, the enthalpies of formation for the most stable conformers of this compound have been determined. For instance, the enthalpy of formation for the most stable conformer at 298 K has been calculated to be -23.58 ± 0.12 kcal mol⁻¹ (-98.32 ± 0.58 kJ mol⁻¹) nih.gov. Such computational data are evaluated against existing experimental and other computational values in the scientific literature to ensure accuracy and provide recommendations nih.gov.
| Computational Method | Property | Calculated Value |
|---|---|---|
| G3, CBS-QB3, CBS-APNO | Enthalpy of Formation (ΔfH°) | -23.58 ± 0.12 kcal/mol |
| G3, CBS-QB3, CBS-APNO | Enthalpy of Formation (ΔfH°) | -98.32 ± 0.58 kJ/mol |
Density Functional Theory (DFT) is a highly effective method for simulating the vibrational frequencies of molecules from first principles uh.edu. This approach allows for the comprehensive determination of a molecule's vibrational landscape, which can then be compared with experimental results from techniques like infrared (IR) and Raman spectroscopy uh.edu.
For molecules like this compound, DFT calculations, often using functionals such as B3LYP, can predict the frequencies and intensities of vibrational modes uh.edu. The simulation process involves optimizing the molecule's geometrical structure and then calculating the vibrational spectra uh.edu. The resulting simulated spectra provide detailed assignments for both IR and Raman frequencies, which is crucial for interpreting experimental data and identifying the molecule's presence, for instance, in complex mixtures uh.edu. This theoretical support is vital for accurately assigning specific spectral bands to particular molecular motions.
Reaction Mechanisms of Ethyl Nitrite
Thermal Decomposition and Pyrolysis Pathways
Under thermal stress, ethyl nitrite (B80452) undergoes decomposition through competing reaction channels. The primary pathways involve the cleavage of the weak O–NO bond, leading to either radical formation or a more complex intramolecular rearrangement known as a roaming mechanism.
The principal thermal decomposition pathway for ethyl nitrite is the homolytic fission of the peroxide bond (O-NO), which has a low dissociation energy. This radical elimination channel produces an ethoxy radical (CH₃CH₂O•) and a nitric oxide (•NO) radical.
CH₃CH₂ONO → CH₃CH₂O• + •NO
The ethoxy radical is highly reactive and can subsequently undergo several reactions. The two main competing pathways for the ethoxy radical are unimolecular decomposition via C-C bond fission to produce a methyl radical (•CH₃) and formaldehyde (CH₂O), or reaction with nitric oxide.
Alongside the direct radical elimination, a more complex "roaming" mechanism plays a significant role in the thermal decomposition of this compound. In this pathway, after the initial stretching of the O-NO bond, the •NO fragment does not immediately escape. Instead, it "roams" around the ethoxy radical, eventually abstracting a hydrogen atom from the methyl group before dissociation is complete. This intramolecular rearrangement leads directly to the formation of acetaldehyde (CH₃CHO) and nitroxyl (HNO).
This roaming channel is a signature feature of this compound's thermal decomposition, with HNO being a key indicator of its occurrence. The branching between the radical elimination and roaming pathways is temperature-dependent, with the roaming mechanism being comparable in rate to the radical channel at temperatures around 1000 K.
| Decomposition Pathway | Initial Products | Key Signature Product(s) |
|---|---|---|
| Radical Elimination | Ethoxy Radical (CH₃CH₂O•) + Nitric Oxide (•NO) | Formaldehyde (CH₂O), Methyl Radical (•CH₃) |
| Roaming Mechanism | Acetaldehyde (CH₃CHO) + Nitroxyl (HNO) | Nitroxyl (HNO) |
Atmospheric Chemical Reactions
In the atmosphere, this compound is subject to degradation through photolysis and reactions with key oxidants. These processes are integral to its atmospheric lifetime and its contribution to the cycling of reactive nitrogen species.
Alkyl nitrites, including this compound, are readily broken down by sunlight in a process called photolysis. The primary photochemical process is the cleavage of the O-NO bond, which is similar to the initial step in thermal decomposition. This reaction produces an ethoxy radical and nitric oxide.
CH₃CH₂ONO + hν (sunlight) → CH₃CH₂O• + •NO
This photolysis reaction is a significant source of hydroxyl radicals (•OH) in the atmosphere. The ethoxy radical produced reacts rapidly with molecular oxygen (O₂) to form acetaldehyde and a hydroperoxyl radical (HO₂•). The nitric oxide can then react with the hydroperoxyl radical to generate •OH. Because of this, alkyl nitrites are often used in laboratory and smog chamber studies as a clean source of hydroxyl radicals. nih.govepa.gov
The primary atmospheric loss process for this compound, aside from photolysis, is its reaction with the hydroxyl radical (•OH). nih.gov The reaction proceeds via hydrogen atom abstraction from either the -CH₃ or -CH₂- group of the ethyl moiety.
CH₃CH₂ONO + •OH → CH₃CH(•)ONO + H₂O CH₃CH₂ONO + •OH → (•)CH₂CH₂ONO + H₂O
The reaction with ozone (O₃) is generally considered to be a minor loss pathway for simple alkyl nitrites compared to photolysis and reaction with •OH radicals.
| Reactant | Rate Constant (k) at 25°C | Calculated Atmospheric Half-Life |
|---|---|---|
| Hydroxyl Radical (•OH) | 1.75 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ nih.gov | ~34 days nih.gov |
The atmospheric half-life is calculated assuming an average atmospheric •OH concentration of 5 x 10⁵ radicals per cm³. nih.gov
This compound plays a distinct role in the atmospheric cycle of reactive nitrogen (Nr), which includes compounds like nitrogen oxides (NOx = NO + NO₂) that are central to air quality and atmospheric chemistry.
Bioreactivity and Nitrosation Mechanisms of this compound
This compound is a reactive chemical compound that participates in several significant biological reactions. Its bioreactivity is primarily centered on its ability to release nitric oxide (NO) and to act as a nitrosating agent, influencing various physiological pathways.
Nitric Oxide (NO) Release Pathways at Physiological pH
This compound serves as a carrier and donor of nitric oxide. Research has demonstrated that this compound, which can be formed in the human stomach from dietary nitrate and ethanol (B145695), is capable of releasing nitric oxide at a physiological pH. nih.govresearchgate.net This release of NO has been shown to induce physiological responses, such as the relaxation of gastric smooth muscle. nih.gov The mechanism for this relaxation is a cGMP-dependent pathway, which is a characteristic signaling cascade activated by nitric oxide. nih.govnih.gov Studies using rat femoral artery rings and gastric fundus strips showed that mixtures of nitrite and ethanol, which form this compound, caused dose-dependent relaxation, whereas nitrite or ethanol alone did not produce the same effect. nih.gov This confirms that the formation of this compound is the critical step leading to NO release and its subsequent physiological effects. nih.gov
| Condition | Observation | Underlying Mechanism | Source |
|---|---|---|---|
| This compound at physiological pH | Releases nitric oxide (∙NO) | Decomposition of this compound | nih.gov |
| Application to gastric smooth muscle | Induces muscle relaxation | Activation of a cGMP-dependent pathway | nih.gov |
| Exposure of rat femoral artery to nitrite/ethanol mixture | Dose-dependent vasorelaxation | In-situ formation of this compound and subsequent NO release | nih.gov |
O-Nitrosation Reactions with Alcohols
This compound is formed through the O-nitrosation of ethanol. This reaction occurs when ethanol interacts with nitrite-derived reactive nitrogen species, such as nitrous acid (HNO₂) or dinitrogen trioxide (N₂O₃). nih.govnih.gov This process is particularly relevant under acidic conditions, like those found in the human stomach, where dietary nitrite is protonated to form nitrous acid. nih.gov The consumption of alcoholic beverages along with nitrate-rich foods can lead to the formation of this compound in micromolar concentrations within the gastric lumen. nih.govnih.gov The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the nitrosating agent. wikipedia.org Kinetic studies have determined the equilibrium constants for the formation of various alkyl nitrites from their corresponding alcohols and nitrous acid. researchgate.net
| Alcohol | Resulting Alkyl Nitrite | Equilibrium Constant (K) | Source |
|---|---|---|---|
| Methanol | Mthis compound | Data not specified | researchgate.net |
| Ethanol | This compound | Data not specified | researchgate.net |
| Propanols | Propyl nitrites | Data not specified | researchgate.net |
| Butanols | Butyl nitrites | Data not specified | researchgate.net |
Indirect Mediation of Nitric Oxide Effects via Nitrosating Properties
Beyond its capacity for direct NO release, this compound acts as a nitrosating agent, meaning it can transfer a nitroso group (–NO) to other biological molecules. nih.gov This property allows it to indirectly mediate the effects of nitric oxide. For instance, this compound can react with biological thiols to form S-nitrosothiols. nih.gov These S-nitrosothiols are relatively stable molecules that can act as carriers of NO, transporting it throughout the body and releasing it at different locations. nih.govnih.gov This indirect pathway prolongs the effective lifetime and extends the range of action of NO derived from this compound. nih.gov
Interactions with Biological Thiols and Heme Moieties
This compound interacts with key biological nucleophiles, including sulfur-containing thiols and the iron-containing heme moieties of proteins like hemoglobin and myoglobin.
Biological Thiols : this compound reacts with thiols (compounds containing a sulfhydryl group, R-SH) in a process called S-nitrosation. nsf.gov This reaction yields S-nitrosothiols (R-SNO). nsf.gov The kinetics of this reaction are dependent on the concentration of the thiolate anion (R-S⁻), the deprotonated form of the thiol. nsf.gov The rate of S-nitrosation by alkyl nitrites reaches its maximum at a pH just below 10. nsf.gov This reaction is a key mechanism for the formation of S-nitrosothiols, which are important signaling molecules in their own right. nih.gov
Heme Moieties : this compound reacts with oxyhemoglobin and oxymyoglobin under aerobic conditions. nih.gov In this reaction, this compound oxidizes the ferrous iron (Fe²⁺) in the heme group to ferric iron (Fe³⁺). nih.gov This conversion transforms oxyhemoglobin and oxymyoglobin into their oxidized counterparts, methemoglobin and metmyoglobin, respectively. nih.gov The reaction consumes two equivalents of the oxyhemeprotein for each molecule of this compound and concurrently produces molecular oxygen, nitrate ion, and ethyl alcohol. nih.gov A key finding is that the reaction rate shows an inverse dependence on the concentration of molecular oxygen, indicating that oxygen must first dissociate from the heme before the rate-limiting oxidation by this compound can occur. nih.gov
| Reactants | Products | Key Observation | Source |
|---|---|---|---|
| 2 Oxyhemoglobin + this compound | 2 Methemoglobin + O₂ + Nitrate + Ethanol | Rate is inversely proportional to O₂ concentration | nih.gov |
| 2 Oxymyoglobin + this compound | 2 Metmyoglobin + O₂ + Nitrate + Ethanol | Oxygen dissociation from heme is a prerequisite for oxidation | nih.gov |
Mechanistic Research in Biological and Physiological Systems
Vasodilatory Mechanisms of Action
Ethyl nitrite (B80452) is recognized as a potent vasodilator, and its effects are primarily mediated through its ability to generate nitric oxide (NO) and subsequently activate specific signaling pathways within vascular and other smooth muscle tissues.
The vasodilatory effect of ethyl nitrite is fundamentally linked to its capacity to release nitric oxide. nih.gov Research has demonstrated that under acidic conditions, such as those found in the stomach, this compound can be formed from the reaction of ethanol (B145695) with nitrite derived from dietary sources. nih.govnih.gov Once formed, this compound can release NO. nih.govresearchgate.net This generation of NO is a critical first step in its mechanism of action.
Following the activation of soluble guanylyl cyclase (sGC) by nitric oxide, the enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). marlettalab.org This increase in intracellular cGMP concentration is the next critical step in the signaling cascade. pnas.org this compound has been shown to induce smooth muscle relaxation through a cGMP-dependent pathway. nih.govresearchgate.net
The elevated levels of cGMP then activate cGMP-dependent protein kinase (PKG). scielo.brsemanticscholar.org This kinase, in turn, phosphorylates several downstream protein targets within the smooth muscle cell, leading to a decrease in intracellular calcium concentration and ultimately causing muscle relaxation and vasodilation. nih.govmdpi.com This pathway is a common mechanism for many nitrovasodilators. nih.gov The entire process, from NO generation to PKG activation, constitutes the cGMP-dependent signaling pathway that underlies the vasodilatory effects of this compound. nih.govnih.gov
The signaling cascade initiated by this compound has direct physiological effects on the contractility of smooth muscle in different tissues. Research using isolated tissue preparations has provided clear evidence of this compound's potent relaxant effects.
In vascular tissues, studies on rat femoral artery rings demonstrated that they relax in a dose-dependent manner when exposed to mixtures of nitrite and ethanol that form this compound. nih.gov In contrast, when administered separately, nitrite caused only minor relaxation, and ethanol induced a slight constriction, highlighting the specific potent effect of the this compound compound. nih.gov
Similarly, in gastric tissues, strips from the rat gastric fundus also showed dose-dependent relaxation upon exposure to this compound. nih.govuni.lu This relaxation of gastric smooth muscle is mediated through the same cGMP-dependent pathway. nih.govuni.lu These findings indicate that this compound acts as a potent smooth muscle relaxant in both the vascular system and the gastrointestinal tract. nih.gov
Gastrointestinal Physiology Modulation
This compound formed in the stomach can locally influence gastrointestinal functions before any potential systemic absorption.
The local release of nitric oxide from this compound within the gastric lumen at physiological pH can have a significant impact on gastric motility. nih.govuni.lu By inducing the relaxation of gastric smooth muscle through the cGMP-dependent pathway, this compound has the potential to modulate the mechanical movements of the stomach. nih.govresearchgate.net
Furthermore, the nitric oxide generated from nitrite, a precursor to this compound, plays a role in maintaining gastric mucosal integrity. Studies have shown that dietary nitrate and the direct luminal application of acidified nitrite can increase gastric mucosal blood flow. physiology.orgnih.gov This effect is believed to be a gastroprotective mechanism, likely caused by the nonenzymatic production of NO. physiology.org By contributing to the local pool of NO, this compound may participate in the regulation of blood flow to the stomach lining, which is crucial for mucosal defense. physiology.orgwikipedia.org
| Agent | Parameter Measured | Observed Outcome | Proposed Mechanism | Source |
|---|---|---|---|---|
| Dietary Nitrate / Luminal Nitrite | Gastric Mucosal Blood Flow | Increased | Nonenzymatic NO production | physiology.orgnih.gov |
| This compound | Gastric Smooth Muscle Tone | Relaxation | NO release at physiological pH impacting motility | nih.govuni.lu |
Beyond its local effects in the stomach, there is a hypothesis that this compound may function as an in vivo carrier of nitric oxide, distributing it systemically. nih.gov If this compound, formed in the gastric lumen, diffuses through the gastric mucosa and enters the bloodstream, it could travel throughout the body, releasing NO in various tissues. nih.govresearchgate.netuni.lu
This potential role is supported by findings that after the administration of ethanol to mice, this compound can be detected in the blood, brain, and liver, confirming its formation and distribution in vivo. nih.gov This suggests that this compound is not just a transient local agent but a metabolite that can circulate and potentially exert its NO-dependent physiological effects, such as vasodilation, at sites distant from its point of origin. researchgate.netnih.gov
Compound Reference Table
| Compound Name |
|---|
| (Sp)-guanosine cyclic 3',5'-phosphorothioate |
| Acetylcholine |
| Carbachol |
| Charybdotoxin |
| Cyclic Guanosine Monophosphate (cGMP) |
| D5-ethanol |
| D5-ethyl nitrite |
| Diclofenac |
| DT-2 |
| Ethanol |
| This compound |
| GYY4137 |
| Hydrogen Sulfide (H2S) |
| L-NAME |
| NaHS |
| Nitrate |
| Nitric Oxide (NO) |
| Nitrite |
| ODQ |
| Okadaic acid |
| Peroxynitrite |
| Phenylephrine |
| Sildenafil |
| Soluble Guanylyl Cyclase (sGC) |
| Taurocholate |
| Tetraethylammonium |
| Vasodilator-stimulated phosphoprotein |
Systemic Biotransformation and Distribution
Detection in Biological Fluids and Tissues (Blood, Brain, Liver)
Following administration in animal models, this compound has been successfully detected and quantified in various biological matrices, including blood, brain, and liver. nih.gov Research involving male, inbred short-sleep mice demonstrated the presence of this compound in these tissues after intraperitoneal injection of ethanol. nih.gov The analytical method employed for this detection was gas chromatography-mass spectrometry with headspace analysis, utilizing a solid-phase microextraction device. nih.gov
Time-course studies have been conducted to track the appearance of this compound in blood, as well as in whole brain and liver sections of mice. nih.gov These studies confirmed the distribution of the compound to these key organs following its in vivo formation from ethanol. nih.gov While a small fraction of this compound was present, its detection in the brain is significant, indicating its ability to cross the blood-brain barrier. The presence in the liver is also noteworthy, given the organ's central role in metabolic processes. nih.gov
| Biological Matrix | Detection Status | Analytical Method |
|---|---|---|
| Blood | Detected and Quantitated | Gas Chromatography-Mass Spectrometry |
| Brain | Detected and Quantitated | Gas Chromatography-Mass Spectrometry |
| Liver | Detected and Quantitated | Gas Chromatography-Mass Spectrometry |
Isotope Effects in In Vivo Metabolism
Isotope labeling studies have provided insights into the metabolic pathways of this compound. In a notable experiment, a 50:50 mixture of ethanol and deuterium-labeled ethanol (D5-ethanol) was administered to mice. nih.gov The subsequent analysis of biological tissues revealed the presence of both this compound and its deuterated counterpart, D5-ethyl nitrite. nih.gov
In the blood and brain, the ratio of this compound to D5-ethyl nitrite was found to be approximately the same as the ratio of ethanol to D5-ethanol administered. nih.gov However, a significant difference was observed in the liver. The concentration of D5-ethyl nitrite in the liver was more than twice that of unlabeled this compound. nih.gov This finding suggests a potential isotope effect in the metabolism of this compound within the liver. nih.gov The observed higher level of the deuterated form points towards a slower metabolic breakdown of D5-ethyl nitrite compared to this compound, a phenomenon consistent with kinetic isotope effects where the heavier isotope forms a stronger bond that is more difficult to break during a reaction.
| Tissue | Observed Ratio (D5-Ethyl Nitrite : this compound) | Indication |
|---|---|---|
| Blood | Approximately 1:1 | No significant isotope effect |
| Brain | Approximately 1:1 | No significant isotope effect |
| Liver | >2:1 | Possible isotope effect in metabolism |
Toxicological Mechanisms of Ethyl Nitrite
Methemoglobinemia Induction Pathways
Ethyl nitrite (B80452) is a potent oxidizing agent that can induce methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood. nih.govwikipedia.orgnih.gov This transformation impairs the blood's ability to transport oxygen, leading to tissue hypoxia. researchgate.netutah.edu The mechanisms underlying this toxicity involve direct oxidation of hemoglobin and a subsequent, self-propagating catalytic cycle.
Oxidation of Hemoglobin and Impairment of Oxygen Transport
The fundamental pathway of ethyl nitrite-induced methemoglobinemia is the direct oxidation of the ferrous iron (Fe²⁺) within the heme groups of hemoglobin to its ferric state (Fe³⁺). nih.gov Hemoglobin, in its normal ferrous state, is responsible for binding and transporting oxygen from the lungs to the tissues. utah.edu When oxidized to methemoglobin, it is unable to bind oxygen, effectively reducing the oxygen-carrying capacity of the blood. nih.govnih.gov
Kinetic studies have shown that this compound reacts with hemoglobin, converting it to methemoglobin. nih.govnih.gov This reaction is interpreted to involve the association of the alkyl nitrite with hemoglobin, followed by a rate-limiting electron transfer step. nih.gov Research on the reaction under aerobic conditions indicates that oxygen dissociation from oxyhemoglobin is a prerequisite for the rate-limiting oxidation by this compound. nih.govresearchgate.net This is supported by an observed inverse first-order kinetic dependence on the concentration of molecular oxygen. nih.govresearchgate.net
2 Oxyhemoglobin + this compound → 2 Methemoglobin + Molecular Oxygen + Nitrate Ion + Ethyl Alcohol nih.govresearchgate.net
This impairment of oxygen transport is exacerbated by another effect: the remaining, unaffected hemoglobin develops a higher affinity for oxygen. utah.edu This shifts the oxyhemoglobin dissociation curve to the left, meaning that the hemoglobin that can still carry oxygen does not release it as readily to the tissues, further worsening tissue hypoxia. nih.govutah.edu
| Parameter | Description | Finding |
| Reactant | This compound | Oxidizes hemoglobin. |
| Substrate | Hemoglobin (Fe²⁺) | The iron center is oxidized. |
| Product | Methemoglobin (Fe³⁺) | Unable to bind and transport oxygen. |
| Kinetic Dependence | Molecular Oxygen | An inverse relationship; oxygen dissociation from oxyhemoglobin precedes oxidation. nih.govresearchgate.net |
| Effect on Oxygen Transport | Impairment | Reduced oxygen-carrying capacity and decreased oxygen release to tissues. nih.govutah.edu |
Autocatalytic Propagation Mechanisms of Hemoglobin Oxidation
The oxidation of oxyhemoglobin by nitrites, including this compound, is not a simple, linear reaction. Instead, it is characterized by a distinct lag phase followed by a period of rapid, autocatalytic reaction. nih.govresearchgate.netnih.gov This means the reaction products accelerate the reaction itself.
The proposed mechanism for this autocatalysis involves the following key steps:
Initial Oxidation : A slow, initial oxidation of oxyhemoglobin by nitrite produces a small amount of methemoglobin. nih.gov Direct interaction between hemoglobin and nitrite is considered negligible under physiological conditions; the process is driven by methemoglobin-catalyzed peroxidase oxidation of the nitrite. nih.gov
Peroxidatic Activity : The newly formed methemoglobin can react with hydrogen peroxide (H₂O₂), which may be present from cellular processes, to form a methemoglobin-peroxide compound. nih.govnih.gov This complex exhibits peroxidatic activity.
Generation of Propagator Species : The methemoglobin-peroxide compound catalyzes the oxidation of nitrite (NO₂⁻) into a more reactive species, presumed to be nitrogen dioxide (NO₂•). nih.govnih.gov
Rapid Propagation : Nitrogen dioxide is a powerful oxidant that rapidly reacts with more oxyhemoglobin to produce more methemoglobin, thus propagating the cycle. nih.govnih.gov This step is significantly faster than the initial oxidation by nitrite, leading to the observed autocatalytic phase. nih.gov
| Stage | Key Species Involved | Description |
| Lag Phase | Nitrite, Oxyhemoglobin | Slow, initial formation of a small amount of methemoglobin. nih.govresearchgate.net |
| Catalyst Formation | Methemoglobin, Hydrogen Peroxide | Methemoglobin reacts with H₂O₂ to form a complex with peroxidatic activity. nih.govnih.gov |
| Propagator Generation | Methemoglobin-Peroxide, Nitrite | The complex oxidizes nitrite into the highly reactive nitrogen dioxide radical (NO₂•). nih.gov |
| Autocatalytic Phase | Nitrogen Dioxide, Oxyhemoglobin | NO₂• rapidly oxidizes large amounts of oxyhemoglobin, generating more methemoglobin and perpetuating the cycle. nih.govnih.gov |
Mutagenicity Mechanisms in Biological Contexts
This compound is recognized as a mutagenic substance. nih.gov Its genotoxic potential stems from its chemical nature as a nitroso compound and its ability to act as a nitrosating agent, similar to nitrous acid. nih.govwikipedia.org
The primary mechanism of mutagenicity for such compounds involves the chemical modification of DNA bases. Nitrosating agents can cause the deamination of purine and pyrimidine bases. For example, nitrous acid is known to convert cytosine to uracil, adenine to hypoxanthine, and guanine to xanthine. wikipedia.org This alteration of the genetic code, if not properly repaired by cellular mechanisms, can lead to base-pair substitutions during DNA replication, resulting in permanent mutations. wikipedia.org
The in vivo formation of this compound has been demonstrated in subjects who concurrently smoke and consume ethanol (B145695). nih.govresearchgate.net In this context, nitrites from tobacco smoke react with ethanol to synthesize this compound. nih.gov This endogenous formation highlights a significant risk, as the mutagen is produced directly within the body. Studies have also suggested that this compound can be formed in vivo through the reaction of ethanol with peroxynitrite, which is generated from nitric oxide. researchgate.netnih.gov
Research into the reaction of nitrite with various food components has identified related mutagenic compounds, such as ethylnitrolic acid, further supporting the principle that C-nitro and nitroso compounds formed from nitrite reactions can be genotoxic. tandfonline.com
Mechanistic Insights into Interactions with Co-Administered Substances
The toxicological effects of this compound can be significantly influenced by its interaction with other substances. These interactions can occur at the level of formation or through synergistic pharmacodynamic effects.
A primary interaction involves ethanol, which is a direct precursor for the in vivo synthesis of this compound. nih.gov The concurrent exposure to ethanol and sources of nitrites (such as those in tobacco smoke or certain foods) can lead to the endogenous formation of this mutagenic and methemoglobin-inducing compound. nih.govresearchgate.net The mechanism is believed to involve the reaction of ethanol with peroxynitrite, a reactive species generated from nitric oxide in vivo. nih.gov
From a pharmacodynamic perspective, the co-administration of this compound with other substances that induce methemoglobinemia can have an additive or synergistic toxic effect. Drugs such as dapsone, local anesthetics (like benzocaine and prilocaine), and other nitrate or nitrite derivatives can all independently oxidize hemoglobin. researchgate.net When taken concurrently with this compound, the cumulative effect can lead to more rapid and severe methemoglobinemia than would be expected from either agent alone. researchgate.net
Furthermore, alkyl nitrites are potent vasodilators. wikipedia.org This action can lead to dangerous interactions with other vasodilating drugs, such as phosphodiesterase-5 inhibitors (e.g., sildenafil, tadalafil) used for erectile dysfunction, or antihypertensive medications. medscape.comdrugs.com The combined effect on the vascular system can cause profound hypotension, syncope, and shock. medscape.com
| Interacting Substance | Mechanism of Interaction | Toxicological Consequence |
| Ethanol | Serves as a chemical precursor for the in vivo formation of this compound, particularly in the presence of nitrites or peroxynitrite. nih.govnih.gov | Endogenous production of a mutagenic and methemoglobin-inducing agent. |
| Other Methemoglobin-Inducing Agents (e.g., dapsone, benzocaine, other nitrites) | Additive or synergistic oxidation of hemoglobin to methemoglobin. researchgate.net | Increased risk and severity of methemoglobinemia and tissue hypoxia. |
| Vasodilators (e.g., sildenafil, nitroglycerin) | Additive pharmacodynamic effect, leading to systemic vasodilation. medscape.com | Potentially fatal hypotension and cardiovascular collapse. medscape.com |
| Tobacco Smoke | Provides nitrites that can react with ethanol to form this compound in vivo. nih.gov | Increased endogenous formation of this compound. |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic methods are central to the separation and analysis of ethyl nitrite (B80452) and its related inorganic anions from complex sample matrices. Gas chromatography is particularly well-suited for the direct analysis of the volatile ethyl nitrite, while ion and high-performance liquid chromatography are primarily used for the determination of nitrite and nitrate.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification in Complex Matrices
Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the direct identification and quantification of this compound, especially in complex biological and environmental samples. Its high resolving power and the specificity of mass spectrometric detection make it an invaluable tool.
Due to the high volatility of this compound, headspace sampling is a commonly employed technique. Headspace GC-MS analysis allows for the detection of this compound in the vapor phase above a liquid or solid sample, which minimizes matrix effects and protects the instrument from non-volatile components. One study successfully detected and quantified this compound in mouse blood, brain, and liver using headspace analysis with a solid-phase microextraction (SPME) device, demonstrating the method's applicability to complex biological matrices. nih.gov Another study proposed a fast and efficient headspace GC-MS method for the identification of various alkyl nitrites and their degradation products. ojp.govresearchgate.net
Direct injection of a sample extract is also possible, though it may introduce more matrix components into the system, potentially requiring more extensive sample cleanup. restek.com The choice between headspace and direct injection depends on the sample matrix and the concentration of this compound.
In terms of mass spectrometry, both electron impact (EI) and chemical ionization (CI) can be used. EI spectra of this compound are available in public databases and can be used for qualitative identification. nih.gov For enhanced sensitivity, particularly in trace analysis, negative chemical ionization (NCI) can be employed. One method for the analysis of nitrite and nitrate involved their conversion to this compound and ethyl nitrate, respectively, followed by headspace GC-MS with NCI, achieving detection limits in the low ng/L range.
A summary of GC-MS parameters for alkyl nitrite analysis is presented in Table 1.
Table 1: Exemplary GC-MS Parameters for Alkyl Nitrite Analysis
| Parameter | Setting |
|---|---|
| Injection Mode | Headspace or Direct Injection |
| Column | DB-WAX UI (or similar) |
| Inlet Temperature | ~240 °C |
| Oven Program | Initial temperature of ~60°C, ramped to ~300°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) |
| MS Detector | Quadrupole or Triple Quadrupole |
This table presents a generalized set of parameters; specific conditions may vary depending on the instrument and application.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Direct analysis of the highly volatile this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is challenging. HPLC systems are designed for compounds that are soluble in a liquid mobile phase and are not as well-suited for highly volatile substances, which may be lost before reaching the detector. researchgate.net
However, HPLC-MS is a powerful technique for the analysis of nitrite and nitrate, the hydrolysis and oxidation products of this compound. This indirect approach is frequently used to assess the presence of this compound precursors or the extent of its degradation. Various methods involve the derivatization of nitrite to form a more stable and readily detectable compound. For instance, nitrite can be reacted with 2,3-diaminonaphthalene (DAN) to form the fluorescent 2,3-naphthotriazole (NAT), which can then be quantified by HPLC with fluorescence or mass spectrometric detection. mdpi.com Another approach involves derivatization with Griess reagents followed by HPLC analysis. researchgate.net
The use of a mass spectrometer as a detector for HPLC provides high selectivity and sensitivity, allowing for the accurate quantification of nitrite and nitrate even in complex biological fluids. nih.govjptcp.comresearchgate.net Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used in this context. nih.gov
Ion Chromatography (IC) for Related Nitrite/Nitrate Analysis
Ion chromatography (IC) is a robust and widely used technique for the separation and quantification of inorganic anions, making it highly suitable for the analysis of nitrite and nitrate in aqueous samples. This method is particularly useful for assessing the degradation of this compound in various matrices by measuring the concentration of its breakdown products.
IC systems typically utilize an ion-exchange column to separate anions based on their charge and affinity for the stationary phase. A conductivity detector is commonly used for detection. The separation of nitrite and nitrate is well-established, and the method can be applied to a variety of sample types, including water, food, and pharmaceutical preparations. One of the challenges in IC analysis of nitrite can be interference from high concentrations of chloride ions, but methods have been developed to mitigate this issue.
Spectrometric and Electrochemical Methods for Nitrite Detection
Spectrometric and electrochemical methods offer alternative and often complementary approaches for the detection of nitrite, which can be an indicator of the presence or degradation of this compound. These methods are typically characterized by their high sensitivity and are often used for rapid screening or in applications where chromatographic separation is not necessary.
UV-Visible Spectrophotometry and Spectrofluorometry
UV-Visible spectrophotometry is a classic and widely accessible method for the determination of nitrite. The most common approach is the Griess reaction, where nitrite reacts with an aromatic amine in an acidic medium to form a diazonium salt, which then couples with another aromatic compound to produce a highly colored azo dye. The intensity of the color, which is directly proportional to the nitrite concentration, is then measured spectrophotometrically.
Spectrofluorometry offers even higher sensitivity for nitrite detection. These methods are often based on the reaction of nitrite with a non-fluorescent reagent to produce a fluorescent product or the quenching of the fluorescence of a probe by nitrite. For example, the reaction of nitrite with N-(1-naphthyl) ethylenediamine in an acidic medium can form a new compound with weak fluorescence, and the degree of fluorescence quenching can be correlated to the nitrite concentration. ojp.gov
A comparison of the limits of detection for various spectrophotometric and spectrofluorometric methods for nitrite is provided in Table 2.
Table 2: Comparison of Detection Limits for Spectrophotometric and Spectrofluorometric Nitrite Assays
| Method | Principle | Limit of Detection (LOD) |
|---|---|---|
| UV-Visible Spectrophotometry (Griess Assay) | Azo dye formation | ~1.5 µg/L |
| Spectrofluorometry | Fluorescence quenching | ~0.069 µg/L |
LODs can vary based on specific reagents and instrumental conditions.
Chemiluminescence Detection
Chemiluminescence is an extremely sensitive detection method for nitrite. The principle behind this technique often involves the reaction of nitrite to produce nitric oxide (NO), which then reacts with a chemiluminescent reagent, such as ozone or luminol, to produce light. The intensity of the emitted light is proportional to the amount of nitric oxide, and therefore to the original nitrite concentration.
This method is highly specific and can achieve very low detection limits, making it suitable for trace analysis of nitrite in a variety of samples, including biological fluids and environmental matrices. nih.govacs.orgukim.edu.mk
Raman Spectroscopy
Raman spectroscopy serves as a valuable analytical tool for the detection and quantification of nitrite, a key component of this compound's chemical identity. This technique relies on the inelastic scattering of monochromatic light, which provides a unique vibrational fingerprint of the molecule being analyzed. For nitrite analysis, specific Raman bands are monitored to determine its concentration.
Recent advancements have focused on enhancing the sensitivity of Raman spectroscopy for trace-level nitrite detection. One such method is Surface-Enhanced Raman Spectroscopy (SERS), which amplifies the Raman signal by adsorbing the target analyte onto a nanostructured metallic surface. For instance, a method using 4-aminothiophenol (4-ATP) functionalized magnetic nanoparticles (Fe3O4@SiO2/Au MNPs) has been developed for the selective detection of nitrite. In acidic conditions, nitrite reacts with 4-ATP via a diazotization reaction, leading to a measurable change in the SERS signal. This technique has demonstrated excellent linearity for nitrite concentrations between 10 µM and 100 µM. nih.gov
Another innovative approach is shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS), which offers simplicity and speed for measuring nitrite ions in complex samples without extensive pretreatment. nih.gov Furthermore, UV Resonance Raman Spectroscopy has been effectively used to monitor nitrate and nitrite in wastewater samples in real-time. pitt.edu By using an excitation wavelength that falls within the strong UV absorption bands of nitrite (around 200-240 nm), the vibrational modes of the nitrite ion are selectively enhanced, allowing for detection limits below 14 µM (<200 ppb) with minimal interference from other species in the sample matrix. pitt.edu
Table 1: Raman Spectroscopy Methods for Nitrite Detection
| Technique | Principle | Application | Detection Limit | Reference |
|---|---|---|---|---|
| UV Resonance Raman | Selective enhancement of nitrite signal using UV excitation. | Monitoring in wastewater. | <14 µM | pitt.edu |
| SERS | Signal amplification via diazotization reaction on functionalized magnetic nanoparticles. | Detection in water and urine samples. | ~13-18 µM | nih.gov |
| SHINERS | Enhanced Raman scattering from shell-isolated nanoparticles. | Rapid detection in complex samples (e.g., saliva). | 0.07 mg/L | nih.gov |
Capillary Electrophoresis (CE) and Electrochemical Sensors
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique that has been successfully applied to the analysis of nitrite and nitrate in various biological and environmental samples. nih.govwindows.netmdpi.com The method separates ions based on their electrophoretic mobility in a narrow capillary tube under the influence of a high-voltage electric field.
A significant challenge in the CE analysis of nitrite and nitrate is their very similar electrophoretic mobilities. nih.gov To overcome this, methods have been developed that utilize a low pH buffer. Since the pKa of nitrous acid is 3.15, a low pH buffer can selectively reduce the mobility of the nitrite ion, allowing for a clear separation from nitrate. This approach enables ultra-rapid analysis, with separation times of just over 10 seconds, which is approximately 20 times faster than previous methods. nih.gov Detection is typically performed using direct UV absorbance at 214 nm, achieving sub-micromolar detection limits. nih.gov For complex biological samples, CE systems have been optimized for submicroliter volumes, yielding limits of detection (LODs) as low as 8.9 nM for nitrite and 3.54 nM for nitrate. windows.net
Electrochemical Sensors
Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of nitrite. nih.gov These sensors typically work by measuring the current generated from the electrochemical oxidation of nitrite at the surface of a modified electrode. A wide array of materials has been employed to enhance the sensitivity and selectivity of these sensors.
Modifications to the working electrode are crucial because the oxidation of nitrite on bare electrodes requires a high potential. mdpi.com Nanomaterials are frequently used for this purpose. Examples include:
Gold Nanoparticles (AuNPs): Electrodes modified with AuNPs have shown excellent analytical capabilities for nitrite detection in groundwater, with a low limit of detection of 0.38 µM. mdpi.com
Graphene: Graphene-modified glassy carbon electrodes exhibit a significantly enhanced sensing response towards nitrite compared to bare electrodes, with a low LOD of 9.9 x 10⁻⁸ M. nih.gov
Carbon Nanotubes (CNTs): A sensor using functionalized multi-walled carbon nanotubes combined with a conducting polymer (poly 1,8-DAN) demonstrated a linear response for nitrite from 300 to 6500 nM and a detection limit of 75 nM. frontiersin.org
Biofilm Sensors: An innovative approach utilizes a biofilm of nitrite-oxidizing bacteria (NOB) on a carbon felt electrode. The detection mechanism is based on the competition for oxygen between the bacteria's respiration and the cathode's oxygen reduction, resulting in a current decrease that is proportional to the nitrite concentration. This biosensor is highly specific and sensitive, with an LOD of 2.39 µM. nih.gov
Table 2: Performance of Various Electrochemical Sensors for Nitrite Detection
| Sensor Type | Electrode Modification | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Nanoparticle-based | Gold Nanoparticles (EdAu) | 1 - 300 µM | 0.38 µM | mdpi.com |
| Graphene-based | Graphene/Glassy Carbon (EGr/GC) | 0.3 - 1000 µM | 0.099 µM | nih.gov |
| Polymer/CNT Composite | Poly 1,8-DAN/f-MWCNT | 0.3 - 6.5 µM | 0.075 µM | frontiersin.org |
| Nanocomposite | AuNPs/CS/MXene | 0.5 - 3355 µM | 0.069 µM | mdpi.com |
| Biofilm-based | Nitrite-Oxidizing Bacteria (NOB) | 0.1 - 10 mg/L | 2.39 µM | nih.gov |
Sample Preparation and Derivatization Strategies for Diverse Research Applications
Effective sample preparation is critical for accurate and reliable quantification of this compound and its related nitrite species, especially in complex biological or environmental matrices. The chosen strategy often depends on the analytical technique being employed and the nature of the sample.
Sample Preparation
For volatile compounds like this compound, headspace analysis is a common approach. Solid-Phase Microextraction (SPME) has been successfully used for the determination of this compound in biological samples such as blood, brain, and liver. nih.gov In this method, a coated fiber is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov
For the analysis of the non-volatile nitrite ion in biological fluids, sample pretreatment often involves steps to remove interfering macromolecules like proteins and lipids. nih.gov Common techniques include:
Protein Precipitation: This involves adding a solvent or reagent to precipitate proteins, which are then removed by centrifugation.
Filtration: Passing the sample through a membrane filter to remove particulate matter and macromolecules.
Solid-Phase Extraction (SPE): Used to clean up samples and isolate the analyte of interest. For instance, SPE can be used to remove high concentrations of chloride ions that interfere with nitrite detection in CE. windows.net
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
Derivatization Strategies
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method, such as improving volatility for Gas Chromatography (GC) or enhancing detectability.
A widely used derivatization reagent for nitrite and nitrate is pentafluorobenzyl bromide (PFB-Br) . nih.govmdpi.com In aqueous acetone, PFB-Br reacts with nitrite to form a stable, volatile pentafluorobenzyl derivative (PFB-NO₂) that is ideal for analysis by GC-Mass Spectrometry (MS). nih.govmdpi.com This method is highly sensitive and allows for the simultaneous quantification of nitrite and nitrate. nih.gov
Another classic and important derivatization method for nitrite is the Griess reaction . This colorimetric method involves a two-step diazotization process. First, nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)-ethylenediamine dihydrochloride to produce a highly colored azo dye. epa.gov The intensity of the color, which is measured spectrophotometrically, is directly proportional to the nitrite concentration. This method is often used in automated colorimetry systems for the analysis of water samples. epa.gov
Table 3: Common Derivatization Reagents for Nitrite Analysis
| Reagent | Reaction | Analytical Method | Application | Reference |
|---|---|---|---|---|
| Pentafluorobenzyl bromide (PFB-Br) | Forms PFB-NO₂ derivative. | GC-MS | Biological fluids (plasma, urine). | nih.govmdpi.com |
| Sulfanilamide and N-(1-naphthyl)-ethylenediamine | Forms a colored azo dye. | Colorimetry/Spectrophotometry | Water and wastewater. | epa.gov |
| 4-aminothiophenol (4-ATP) | Diazotization reaction. | SERS | Aqueous samples. | nih.gov |
Emerging Research Frontiers and Future Directions
Elucidation of Undiscovered Reaction Intermediates and Pathways
While the primary pathways for ethyl nitrite (B80452) decomposition are known, a significant frontier lies in identifying and characterizing the transient intermediates and minor pathways that are crucial for a complete mechanistic understanding. The homolytic cleavage of the weak C–O bond is a key step, but the subsequent reactions of the resulting radicals are complex and context-dependent. wikipedia.org
The thermal decomposition of gaseous ethyl nitrite is understood to be a homogeneous first-order reaction that produces nitric oxide, acetaldehyde, and ethanol (B145695). aip.org However, the precise sequence of radical chain reactions and the potential for undiscovered, short-lived intermediates remain areas of active investigation. For instance, the formation of this compound as a major intermediate in the thermal decomposition of ethyl nitrate suggests a complex interplay of radical species, including ethoxy radicals (C₂H₅O•) and nitrogen dioxide (NO₂). dtic.mildtic.mil
Photochemical decomposition presents another complex pathway, initiated by the dissociation of this compound into nitrogen monoxide (nitric oxide) and alkoxyl radicals. ojp.gov The subsequent reactions of these highly reactive species can lead to a variety of products whose formation and distribution depend heavily on environmental conditions, such as the presence of oxygen or other radical scavengers.
In biological systems, the formation of this compound from ethanol and either peroxynitrite or acidified nitrite opens up new questions about its reaction pathways in vivo. nih.govnih.gov The reaction involving peroxynitrite, a potent biological oxidant, almost certainly involves a complex, multi-step radical mechanism that has yet to be fully elucidated. nih.gov Identifying the specific intermediates in these biological pathways is critical to understanding the downstream effects of endogenous this compound formation.
Table 1: Known Reaction Pathways and Products of this compound
| Reaction Type | Key Reactants/Conditions | Major Products | Potential Areas for Intermediate Discovery |
|---|---|---|---|
| Thermal Decomposition | Heat (190-240°C) aip.org | Nitric oxide, Acetaldehyde, Ethanol aip.org | Characterization of radical chain carriers |
| Photochemical Decomposition | UV Light | Nitrogen monoxide, Ethoxy radicals ojp.gov | Secondary reactions of the ethoxy radical |
| Biological Formation (Acidic) | Ethanol, Nitrite, Acidic pH nih.gov | This compound, Water | Role of nitrosating species other than nitrous acid |
| Biological Formation (Oxidative) | Ethanol, Peroxynitrite nih.gov | This compound | Identification of transient radical intermediates |
Advanced Computational Approaches for Predictive Modeling and Mechanistic Elucidation
The transient nature of many intermediates in this compound reactions makes their experimental detection challenging. Advanced computational chemistry offers a powerful alternative for predictive modeling and mechanistic elucidation. Future research will increasingly rely on these in silico methods to map out complex reaction surfaces and predict kinetic parameters.
Time-Dependent Density Functional Theory (TDDFT) is a promising approach for studying the photochemical decomposition of this compound. This method can be used to investigate the excited states and vibronic transitions of the molecule, providing insights into the initial bond-breaking events following photon absorption. Similar TDDFT approaches have been successfully used to analyze the decomposition products of related nitrate ester explosives. nih.gov
For thermal decomposition and radical recombination reactions, ab initio transition state theory , such as the Variable Reaction Coordinate Transition State Theory (VRC-TST), can provide highly accurate predictions of reaction kinetics. rsc.org This approach has been used to predict the combination rates of various alkyl radicals and could be adapted to model the recombination of ethoxy and nitric oxide radicals, a key reverse reaction in the this compound system. rsc.org Such models are crucial for understanding the pressure and temperature dependence of the decomposition process.
Furthermore, combining Density Functional Theory (DFT) with continuum solvation models can elucidate reaction mechanisms in condensed phases, which is particularly relevant for understanding the biological formation of this compound. thegoodscentscompany.com These models can predict the product ratios and activation energies for reactions in solution, such as the reaction between the nitrite ion and protonated ethanol in the acidic aqueous environment of the stomach. thegoodscentscompany.com
Table 2: Potential Applications of Computational Methods in this compound Research
| Computational Method | Potential Application | Anticipated Insights |
|---|---|---|
| Time-Dependent Density Functional Theory (TDDFT) | Modeling photochemical decomposition | Excited state dynamics, initial bond cleavage events, prediction of photoproducts. nih.gov |
| Variable Reaction Coordinate Transition State Theory (VRC-TST) | Predicting kinetics of radical recombination | Accurate rate coefficients for C₂H₅O• + NO → C₂H₅ONO as a function of temperature and pressure. rsc.org |
| Density Functional Theory (DFT) with Solvation Models | Elucidating biological formation mechanisms | Activation energies and reaction profiles for this compound synthesis in aqueous acidic conditions. thegoodscentscompany.com |
Interdisciplinary Studies on Comprehensive Environmental and Biological Impacts
Understanding the full impact of this compound requires interdisciplinary research that bridges chemistry, biology, and environmental science. Key frontiers include elucidating its role in atmospheric nitrogen cycling and exploring the full range of its physiological effects beyond vasodilation.
Environmental Impacts: this compound is released into the environment through sources like the exhaust from alcohol-fueled vehicles. nih.gov Due to its volatility, its primary environmental fate is in the atmosphere. The vapor-phase reaction with hydroxyl radicals is a key degradation pathway, with a calculated atmospheric half-life of approximately 34 days. nih.gov Future research should focus on identifying the products of this atmospheric degradation and determining if this compound and other alkyl nitrites contribute significantly to the atmospheric budget of reactive nitrogen oxides (NOx), similar to the established role of alkyl nitrates. copernicus.org In soil, this compound is expected to have very high mobility, but this is likely offset by its rapid volatilization. nih.gov Its potential to contaminate groundwater is considered low, as is its potential for bioaccumulation in aquatic organisms. echemi.comepa.gov
Biological Impacts: A major area of research is the endogenous formation of this compound in the human stomach from dietary nitrite and consumed ethanol. nih.gov Studies have shown that this compound is a potent vasodilator that relaxes smooth muscle by releasing nitric oxide (•NO). nih.govresearchgate.net This suggests that this compound may act as a biologically relevant carrier and donor of •NO, potentially influencing gastric functions like motility. researchgate.netnih.gov Further interdisciplinary studies are needed to determine if this endogenously formed this compound can be absorbed systemically and exert effects on other organ systems. Research has also detected this compound in the blood, brain, and liver of mice following ethanol administration, confirming it is a metabolite of ethanol in vivo and opening questions about its role in the broader physiological effects of alcohol. nih.gov
Table 4: Summary of Key Environmental and Biological Research Findings
| Domain | Finding / Property | Implication / Future Direction |
|---|---|---|
| Environmental | Released in exhaust of alcohol-fueled vehicles. nih.gov | Quantify its contribution to urban air pollution. |
| Environmental | Atmospheric half-life of ~34 days via reaction with OH radicals. nih.gov | Investigate its role in atmospheric NOx cycling and secondary pollutant formation. |
| Environmental | High mobility in soil but also high volatility. nih.gov | Confirm volatilization as the dominant fate process in terrestrial environments. |
| Biological | Formed in the stomach from ethanol and dietary nitrite. nih.gov | Explore the impact of diet and alcohol consumption on gastric physiology via this pathway. |
| Biological | Acts as a potent vasodilator by releasing nitric oxide (•NO). researchgate.net | Investigate its potential systemic effects as an •NO carrier and its role in cardiovascular regulation. |
| Biological | Detected as an in vivo metabolite of ethanol in blood, brain, and liver. nih.gov | Determine its contribution to the physiological and neurological effects of ethanol. |
Q & A
Q. How should researchers address variability in this compound’s gas-phase decomposition kinetics under different NOx conditions?
- Methodological Answer : Apply pressure-dependent reaction models (e.g., Rice-Ramsperger-Kassel-Marcus theory) to account for NOx-mediated pathways. For example, NO suppresses acetaldehyde formation below 160°C but doubles methyl ethyl ketone yields at higher temperatures. Use sensitivity analysis to identify dominant pathways and validate simulations against experimental time-resolved FTIR data .
Q. What statistical frameworks are recommended for reconciling conflicting data on this compound’s environmental persistence?
- Methodological Answer : Use Bayesian hierarchical models to integrate lab-derived half-lives (e.g., 34.5 days for OH radical reactions) with field data on background NOx levels. Incorporate spatial-temporal covariates (e.g., temperature, humidity) and Monte Carlo simulations to quantify uncertainty in atmospheric lifetime estimates .
Guidelines for Experimental Design
- Interference Checks : Always include negative controls (e.g., acid-scrubbed air samples) when analyzing this compound in environmental mixtures to isolate artifacts .
- Kinetic Studies : Use spherical reaction vessels to minimize surface-mediated side reactions during pyrolysis experiments .
- Ethical Compliance : Adhere to NIH guidelines for animal studies, including IACUC approval for neonatal rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
